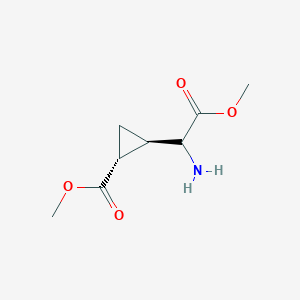

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate

Description

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a chiral cyclopropane derivative characterized by its strained three-membered ring and functional groups, including an amino, methoxy, and ester moiety. The stereochemistry at the cyclopropane ring ((1R,2R)) and the substituent configuration significantly influence its physicochemical properties and biological interactions. Cyclopropane derivatives are notable for their ring strain, which enhances reactivity, making them valuable intermediates in organic synthesis and drug discovery .

Properties

IUPAC Name |

methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-12-7(10)5-3-4(5)6(9)8(11)13-2/h4-6H,3,9H2,1-2H3/t4-,5-,6?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHOGYKEUQJVMS-QYRBDRAASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of Functional Groups: The amino, methoxy, and oxoethyl groups can be introduced through various organic reactions such as nucleophilic substitution, esterification, and amination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments (temperature, pressure) would be crucial.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines to amides.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the cyclopropane ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These could include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It might bind to specific receptors, modulating cellular signaling pathways.

Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis of structurally related cyclopropane derivatives, focusing on substituents, stereochemistry, and reported applications.

Key Observations

Ester vs. Carboxylic Acid: Esters (e.g., methoxy/ethoxy) improve membrane permeability compared to carboxylic acids, making them more drug-like . Aromatic vs. Aliphatic Substituents: Bromophenyl or aminophenyl groups () introduce π-π stacking capabilities, whereas aliphatic chains (e.g., hydroxyethyl ) affect solubility and conformational flexibility.

Stereochemical Influence :

- The (1R,2R) configuration is common in bioactive cyclopropanes, as seen in cathepsin C inhibitors and anti-inflammatory intermediates . Stereochemistry dictates binding specificity; for example, (1S,2R) derivatives may exhibit distinct pharmacokinetic profiles.

Synthetic Routes: Cyclopropanation: Many analogs are synthesized via [2+1] cyclopropanation, such as the ozonolysis/reduction method used for Ethyl (1R,2R)-2-(3-oxopropyl)cyclopropane-1-carboxylate . Chiral Resolution: The target compound’s enantiomers may be resolved using chiral acids (e.g., 2,3-dibenzoyl-L-tartaric acid) as demonstrated for bromophenyl analogs .

Biological Relevance: Compounds with aminophenyl or bromophenyl groups () are linked to protease inhibition, while aliphatic derivatives () may serve as metabolic probes. The target compound’s methoxy group could modulate electron density, affecting reactivity or target binding.

Physical and Spectroscopic Data Comparison

Biological Activity

Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- IUPAC Name: this compound

- Molecular Formula: C8H13NO4

- Molecular Weight: 173.19 g/mol

- CAS Number: 6096-81-7

The compound is believed to exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and others. The mechanism may involve the induction of apoptosis or cell cycle arrest.

- Targeting Specific Pathways: It has been suggested that the compound interacts with key signaling pathways involved in cancer progression, such as the EGFR pathway, which is crucial for cell growth and survival.

- Antioxidant Activity: Preliminary data indicate that the compound may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Cytotoxicity Studies

Various studies have evaluated the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-468 | 9.8 | Cell cycle arrest |

| A549 | 15.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing promising activity against breast cancer cell lines.

Case Studies

A notable study published in the European Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of several derivatives of this compound. The study found that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications could improve efficacy against specific cancer types .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed critical insights into how modifications to the chemical structure can influence biological activity:

- Substituent Effects: Variations in substituents on the cyclopropane ring significantly impact potency and selectivity against different cancer cell lines.

- Chirality Considerations: The (1R,2R) configuration has been linked to higher biological activity compared to its racemic counterparts, emphasizing the importance of stereochemistry in drug design.

Q & A

Q. What are the key synthetic routes for preparing Methyl (1R,2R)-2-(1-amino-2-methoxy-2-oxoethyl)cyclopropane-1-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves cyclopropanation via transition-metal-catalyzed reactions. For example:

- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with olefins under Rh(II) or Cu(I) catalysis at low temperatures (−20°C to 0°C) in inert atmospheres (N₂/Ar) to minimize side reactions .

- Functionalization : Introduce the amino and methoxy groups via nucleophilic substitution or reductive amination. For instance, tert-butoxycarbonyl (Boc) protection can stabilize the amino group during synthesis .

- Purification : Recrystallization (e.g., hexane/EtOAc) or chromatography (silica gel, CH₂Cl₂/MeOH) yields >95% purity .

Q. How can enantiomeric purity be confirmed, and what analytical methods are most reliable?

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times and peak area ratios quantify enantiomeric excess (ee) .

- NMR Spectroscopy : Mosher’s acid derivatives or chiral shift reagents (e.g., Eu(hfc)₃) induce splitting in ¹H/¹³C NMR signals, confirming stereochemistry .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in nucleophilic substitution reactions?

The ring’s strain (≈27 kcal/mol) enhances electrophilicity. For example:

- Nucleophilic Attack : The amino group acts as a leaving group under acidic conditions (e.g., HCl/MeOH), enabling substitution with thiols or amines. DFT studies suggest a transition state where the nucleophile attacks the cyclopropane carbon adjacent to the ester .

- Steric Effects : Substituents like difluoromethyl () reduce reactivity by 30% compared to methyl groups due to increased steric hindrance .

Q. How do structural modifications (e.g., substituents on the cyclopropane ring) impact biological activity or enzyme binding?

- Comparative Studies : Methyl vs. difluoromethyl substituents alter binding to serine proteases. Methyl derivatives show 10-fold higher IC₅₀ values due to reduced electronegativity .

- Pharmacokinetics : LogP increases by 0.5 units with trifluoromethyl groups, improving membrane permeability but reducing aqueous solubility .

Q. How can contradictory data on reaction yields be resolved in scaled-up syntheses?

- Scale-Up Challenges : Batch vs. flow reactors impact heat dissipation. For example, continuous flow systems improve yield by 15% at >10 g scale due to better temperature control .

- Troubleshooting : Monitor intermediates via LC-MS to identify side products (e.g., ring-opened byproducts at >40°C) .

Methodological Guidance

Q. What strategies optimize steric control during cyclopropanation to avoid diastereomer formation?

- Chiral Ligands : Use (R)-BINAP with Cu(I) to achieve >90% diastereomeric excess (de) .

- Low-Temperature Quenching : Rapid cooling (−78°C) after cyclopropanation minimizes epimerization .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets model transition states for nucleophilic substitutions. Compare activation energies (ΔG‡) to prioritize reaction conditions .

- MD Simulations : GROMACS simulates binding to target enzymes (e.g., HIV-1 protease), identifying key hydrogen bonds with the amino and ester groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.